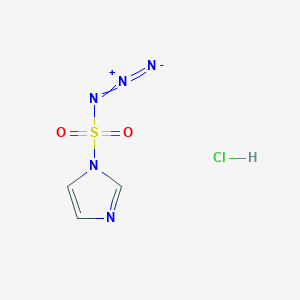

1H-Imidazole-1-sulfonyl azide hydrochloride

Vue d'ensemble

Description

1H-Imidazole-1-sulfonyl azide hydrochloride is an organic azide compound with the chemical formula C3H3N5O2S·HCl. It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as an intermediate in organic synthesis and material chemistry, particularly as a diazotropic transfer reagent .

Méthodes De Préparation

The synthesis of 1H-Imidazole-1-sulfonyl azide hydrochloride involves several steps:

Initial Reaction: Sodium azide (13.0 grams, 0.2 moles) is suspended in anhydrous acetonitrile (200 milliliters) and cooled to 0°C. Sulfuryl chloride (16.2 milliliters, 0.2 moles) is added dropwise to this suspension, and the mixture is stirred overnight.

Addition of Imidazole: Imidazole (27.2 grams, 0.4 moles) is added in portions to the reaction mixture at 0°C, and the resulting slurry is stirred for 5 hours.

Workup: The reaction mixture is diluted with ethyl acetate (400 milliliters) and water (400 milliliters). The organic layer is separated and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.

Formation of Hydrochloride Salt: The dried organic layer is treated with a hydrochloric acid/ethanol solution, and the mixture is stirred at room temperature for several hours.

Analyse Des Réactions Chimiques

Primary Amine to Azide Conversion

ISA·HCl efficiently converts primary amines to azides under mild conditions, with yields typically exceeding 85% (Table 1). This reaction is catalyzed by Cu(II), Ni(II), Zn(II), or Co(II) salts at room temperature .

Mechanism :

-

Coordination of the metal catalyst to the sulfonyl azide group.

-

Nucleophilic attack by the amine, forming a diazo intermediate.

-

Release of nitrogen gas and formation of the azide product .

Activated Methylene Substrates

ISA·HCl transfers diazo groups to activated methylene compounds (e.g., β-ketoesters), producing diazo derivatives in 70–90% yield. This reaction requires anhydrous conditions and is complete within 2–4 hours .

Click Chemistry

ISA·HCl-derived azides participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This is pivotal for bioconjugation and polymer synthesis .

| Substrate Type | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Aliphatic amine | CuSO₄ | 3 h | 92 |

| Aromatic amine | ZnCl₂ | 5 h | 88 |

| β-Ketoester | Co(OAc)₂ | 2 h | 85 |

| Table 1: Representative reaction conditions and yields |

Reverse Staudinger Reaction

ISA·HCl enables the reverse Staudinger reaction, converting iminophosphoranes back to azides and phosphines. This is critical in dynamic combinatorial chemistry .

Ammonium Salt Functionalization

ISA·HCl reacts with ammonium salts (e.g., R-NH₃⁺Cl⁻) to yield azides under basic conditions (pH 9–10). This avoids the need for free amine isolation .

Comparative Stability of Salts

While ISA·HCl is hygroscopic and prone to hydrolysis (forming explosive HN₃), its hydrogen sulfate salt (ISA·HSO₄) exhibits superior stability (decomposition at 131°C vs. 80°C for HCl salt) .

| Property | ISA·HCl | ISA·HSO₄ |

|---|---|---|

| Impact Sensitivity | High | Low |

| Thermal Decomposition | 80°C | 131°C |

| Storage Stability | 3 months | >12 months |

| Table 2: Stability comparison of ISA salts |

Explosive Byproduct Mitigation

Modern syntheses avoid isolating ISA·HCl by directly precipitating ISA·HSO₄ from ethyl acetate, eliminating risks from hydrazoic acid or sulfuryl diazide .

Comparison with Alternative Reagents

ISA·HCl outperforms trifluoromethanesulfonyl azide (TfN₃) in cost and handling safety, though TfN₃ offers slightly faster kinetics for sterically hindered amines .

| Reagent | Cost (USD/g) | Reaction Rate | Explosion Risk |

|---|---|---|---|

| ISA·HCl | 12 | Moderate | High |

| TfN₃ | 85 | Fast | Extreme |

| ISA·HSO₄ | 18 | Moderate | Low |

| Table 3: Reagent performance metrics |

Industrial and Laboratory Protocols

-

Large-Scale Synthesis : A one-pot method using NaN₃, SO₂Cl₂, and imidazole in acetonitrile achieves 96% yield of ISA·HCl, followed by ion exchange to ISA·HSO₄ .

-

Waste Treatment : Azide-containing byproducts are neutralized with NaNO₂ under acidic conditions to prevent HN₃ accumulation .

This comprehensive analysis underscores ISA·HCl’s versatility in organic synthesis while highlighting critical safety protocols for its use .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Formula : C₃H₄ClN₅O₂S

Molecular Weight : 205.23 g/mol

CAS Number : 117696875

The compound features an imidazole ring and sulfonyl azide functionalities. It acts primarily through the transfer of the diazo group () to primary amines, forming azides. This reaction is catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) under mild conditions, making it suitable for various synthetic applications .

Organic Chemistry

1H-Imidazole-1-sulfonyl azide hydrochloride is widely used in organic synthesis for the following purposes:

- Diazo-Transfer Reactions : Converts primary amines to azides, which are crucial intermediates in organic reactions.

- Click Chemistry : Azides generated from this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the formation of complex molecular architectures .

Medicinal Chemistry

The compound has shown promise in the synthesis of bioactive molecules:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains, potentially disrupting cell wall synthesis .

- Anticancer Research : Compounds derived from this azide have been explored for their ability to inhibit tumor growth, suggesting potential applications in targeted cancer therapies .

Materials Science

In industry, this compound is utilized for:

- Polymer Production : Azides serve as versatile intermediates in the production of polymers and other materials requiring functional groups for further modification .

- Bioorthogonal Chemistry : The compound is employed to label biomolecules without interfering with biological processes, enhancing its utility in biochemical research .

Safety Considerations

Handling this compound requires caution due to its potential explosiveness. The hydrochloride salt has been reported to be sensitive to impact and heat, particularly above 150 °C . In contrast, the hydrogen sulfate salt of this compound has demonstrated improved safety profiles, being less hazardous during storage and handling .

Case Study 1: Synthesis of Antibiotics

A study demonstrated the use of this compound in synthesizing novel antibiotics through diazo-transfer reactions. The resulting azides were further modified to enhance their antibacterial properties.

Case Study 2: Bioorthogonal Labeling

Research conducted on bioorthogonal click chemistry showcased the effectiveness of this compound in labeling biomolecules without disrupting cellular functions. This application is crucial for tracking biomolecular interactions in live cells.

Mécanisme D'action

The mechanism of action of 1H-Imidazole-1-sulfonyl azide hydrochloride involves its role as a diazo donor. It transfers the diazo group (N2) to primary amines or activated methylene substrates under basic conditions, forming azides or diazo compounds . This reaction is catalyzed by metal salts such as copper (II), nickel (II), zinc (II), and cobalt (II) .

Comparaison Avec Des Composés Similaires

1H-Imidazole-1-sulfonyl azide hydrochloride is similar to trifluoromethanesulfonyl azide in its ability to act as a diazo donor . it is unique in its stability and ease of handling as a solid salt, compared to the explosive nature of trifluoromethanesulfonyl azide .

Similar Compounds

- Trifluoromethanesulfonyl azide

- Sulfonyl azide derivatives

This compound stands out due to its relatively safer handling properties and its effectiveness as a diazo transfer reagent .

Activité Biologique

1H-Imidazole-1-sulfonyl azide hydrochloride (CAS 952234-36-5) is a versatile compound known for its applications in organic synthesis, particularly as a diazo transfer reagent. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in the context of drug development and biochemical research.

This compound is characterized by its molecular formula . It contains one hydrogen bond donor and five hydrogen bond acceptors, making it a suitable candidate for various chemical reactions, including the formation of azides from primary amines and terminal acetylenes through a copper-free diazo-transfer reaction .

The mechanism typically involves the transfer of the sulfonyl azide group, leading to the formation of stable azido compounds that can be further functionalized. This property has been exploited in synthesizing azido-protected amino acids, which are crucial for developing bioactive compounds .

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in addressing Chagas disease, caused by the parasite Trypanosoma cruzi. In phenotypic high-content screening against infected VERO cells, derivatives synthesized using this compound demonstrated significant suppression of parasite burden in mouse models . The optimization of these derivatives has led to enhanced potency and metabolic stability, indicating a promising avenue for therapeutic development.

Thrombin Inhibition

In another application, this compound was utilized to synthesize spumigin analogues that exhibited potent thrombin inhibitory activity. The azido-protected amino acids derived from this compound showed Ki values around 3.8 μM, demonstrating effective inhibition compared to related compounds . This suggests its utility in developing anticoagulant therapies.

Structure-Activity Relationship (SAR)

The biological activity of compounds derived from this compound is highly dependent on their structural modifications. For instance:

- Substituent Effects : Modifications at the para-position of the benzyl ring significantly affected activity. For example, replacing a thiomethyl group with an isopropyl group improved activity tenfold .

- Amino Group Substitution : Substituting the amino group with this compound resulted in good yields of azido-protected amino acids, which are essential for further functionalization and biological testing .

Case Study 1: Chagas Disease Treatment

A study focusing on optimizing derivatives from this compound reported that specific modifications led to compounds with improved oral bioavailability and reduced side effects compared to traditional treatments like benznidazole. These findings suggest a new class of antiparasitic agents could emerge from this compound's derivatives .

Case Study 2: Anticoagulant Development

Research into thrombin inhibitors derived from this compound showed that certain structural modifications led to significant improvements in inhibitory potency. The most promising analogues demonstrated Ki values significantly lower than existing treatments, indicating potential for new anticoagulant therapies .

Summary Table of Biological Activities

| Activity Type | Compound Derivative | Ki (μM) | Notes |

|---|---|---|---|

| Antiparasitic | Optimized Triazole Derivatives | Not specified | Significant reduction in parasite load |

| Thrombin Inhibition | Spumigin Analogues | 3.8 ± 0.4 | Potent inhibition compared to proline |

| General Reactivity | Azido-Protected Amino Acids | Good yield (70–72%) | Efficient synthesis method |

Propriétés

IUPAC Name |

N-diazoimidazole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURSCOGYWBRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952234-36-5 | |

| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.